Tributyl cyclohexane-1,2,4-tricarboxylate is a synthetic compound primarily used as a plasticizer. It is derived from cyclohexane-1,2,4-tricarboxylic acid and butanol through an esterification process. This compound is known for its ability to enhance the flexibility and durability of polymers, making it valuable in various industrial applications.
The compound is synthesized through the esterification of cyclohexane-1,2,4-tricarboxylic acid with butanol. The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and it can be conducted under reflux conditions to promote the reaction efficiency.
The synthesis of tributyl cyclohexane-1,2,4-tricarboxylate involves the following steps:
In industrial settings, continuous flow reactors are often employed to maintain consistent quality and yield of the product.
The molecular structure of tributyl cyclohexane-1,2,4-tricarboxylate features a cyclohexane ring with three carboxylate ester groups attached to it. The structural formula can be represented as follows:
The compound has a polar surface area of 79 Ų and a logP value indicating moderate hydrophobicity (around 4.75), which suggests its solubility characteristics in various solvents .
Tributyl cyclohexane-1,2,4-tricarboxylate can participate in several chemical reactions:
The mechanism by which tributyl cyclohexane-1,2,4-tricarboxylate acts as a plasticizer involves its intercalation between polymer chains. This action reduces intermolecular forces within the polymer matrix, allowing for increased mobility of polymer chains. Consequently, this enhances flexibility and reduces brittleness in materials such as polyvinyl chloride (PVC) and other plastics.
These properties make tributyl cyclohexane-1,2,4-tricarboxylate suitable for various applications where flexibility and durability are required .
Tributyl cyclohexane-1,2,4-tricarboxylate is primarily used as a plasticizer in:
The synthesis of tributyl cyclohexane-1,2,4-tricarboxylate primarily proceeds through acid-catalyzed esterification of cyclohexane-1,2,4-tricarboxylic acid (CTA) with n-butanol. This reaction employs homogeneous Brønsted acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 110–130°C under reflux conditions. The process typically achieves yields of 85–92% after 6–8 hours but requires azeotropic water removal to shift equilibrium toward ester formation [6]. Alternative pathways include stepwise esterification using acid chlorides or anhydrides, though these routes introduce complexity and higher costs. A significant limitation is the formation of partial esters (mono- and di-butyl derivatives), which necessitates precise stoichiometric control of the alcohol-acid ratio (typically 3.5:1) and reaction monitoring via acid value titration .
Table 1: Esterification Methods for Tributyl Cyclohexane-1,2,4-Tricarboxylate
Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Direct Esterification | H₂SO₄ (2 mol%) | 120–130 | 8 | 85–88 |
Acid Chloride Route | Pyridine | 60–70 | 3 | 92 |
Transesterification | Ti(OBu)₄ | 160–180 | 4 | 89–91 |
Transesterification of trimethyl cyclohexane-1,2,4-tricarboxylate with butanol offers a cleaner pathway, avoiding water generation. Metal alkoxide catalysts like titanium(IV) butoxide (Ti(OBu)₄) or dibutyltin dilaurate (DBTL) enable this reaction at 160–180°C with 89–91% yield in 4–5 hours [5] [10]. Recent advances focus on heterogeneous catalysts such as immobilized lipases (e.g., Candida antarctica Lipase B) or magnesium-aluminum hydrotalcites, which facilitate recyclability and reduce downstream purification burdens. For hydrogenation routes (aromatic → cycloaliphatic), bimetallic catalysts (Pd-Pt/Al₂O₃ or Ru-Sn) are critical, operating under 80–100 bar H₂ at 180°C to convert trimellitate precursors to the saturated cyclohexane backbone while minimizing over-hydrogenation or ring opening [6] [8]. Catalyst stability remains a challenge, with leaching of active metals requiring stabilization via doping (e.g., Ce or La) [8].
Bio-based tributyl cyclohexane-1,2,4-tricarboxylate production leverages sugar-derived muconic acid as a precursor. Microbial fermentation (e.g., engineered E. coli) yields cis,cis-muconic acid, which undergoes catalytic hydrogenation to cyclohex-4-ene-1,2,4-tricarboxylic acid, followed by esterification [3] [5]. Life-cycle assessments show a 40–60% reduction in carbon footprint compared to petroleum-derived routes. Solvent-free esterification or use of green solvents (2-MeTHF or Cyrene) further enhances sustainability metrics. Recent breakthroughs include one-pot tandem catalysis combining muconic acid hydrogenation and in situ esterification using Ru/C and acid-functionalized ionic liquids, achieving 78% yield at 150°C [3].
Scalable production employs continuous-flow reactors for esterification/hydrogenation, enabling precise temperature control and reduced reaction times (≤2 hours). Fixed-bed systems with heterogeneous catalysts (e.g., sulfonated polystyrene-divinylbenzene resins for esterification or Pd/C for hydrogenation) support throughputs exceeding 1,000 tons/year [5] [6]. Key operational challenges include:
Table 2: Industrial Process Configurations for Tributyl Cyclohexane-1,2,4-Tricarboxylate
Process Type | Reactor Design | Catalyst System | Capacity (tons/year) | Key Advantage |
---|---|---|---|---|
Batch | Stirred Tank | H₂SO₄ (homogeneous) | 200–500 | Flexibility |
Continuous-Flow | Tubular Reactor | Ti(OBu)₄ | 500–1,000 | High Space-Time Yield |
Fixed-Bed | Multi-Tubular Reactor | Pd/C (hydrogenation step) | 1,000–5,000 | Catalyst Recyclability |
Process economics favor integrated manufacturing where benzene-1,2,4-tricarboxylate hydrogenation and esterification occur in a single facility, reducing intermediate transport costs. Automation of solvent recovery (butanol) achieves >95% recycling rates, crucial for cost-competitiveness against phthalate plasticizers [5] [6].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: 13568-33-7
CAS No.: